3-(4-Nitrobenzyl)aniline
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Overview
Description
3-(4-Nitrobenzyl)aniline is an organic compound that belongs to the class of aromatic amines It features a benzyl group substituted with a nitro group at the para position and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Nitrobenzyl)aniline typically involves a multi-step process. One common method includes the nitration of benzyl aniline followed by reduction. The nitration step introduces the nitro group at the para position of the benzyl ring. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent reduction of the nitro group to an amine can be carried out using reducing agents such as iron powder in the presence of hydrochloric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalytic hydrogenation is another method employed in industrial settings to reduce the nitro group to an amine under milder conditions .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Nitrobenzyl)aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like iron powder or catalytic hydrogenation.
Oxidation: The compound can be oxidized to form nitroso
Properties
Molecular Formula |
C13H12N2O2 |
---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
3-[(4-nitrophenyl)methyl]aniline |
InChI |
InChI=1S/C13H12N2O2/c14-12-3-1-2-11(9-12)8-10-4-6-13(7-5-10)15(16)17/h1-7,9H,8,14H2 |
InChI Key |
YHIYUTYLEZOTSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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